2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Description
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a bicyclic core of imidazo[2,1-b][1,3,4]thiadiazole. This scaffold is characterized by a near-planar, rigid structure that enhances its interaction with biological targets, such as enzymes or receptors . Studies highlight its role as a precursor in synthesizing derivatives for anticancer applications, with modifications at positions 2, 5, and 6 significantly influencing bioactivity .
Properties
IUPAC Name |
2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJNVHZYIKUAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b]thiadiazole typically follows a multi-step approach:
Step 1: Preparation of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine (Intermediate)
- This intermediate is synthesized by refluxing 1-methyl-1H-imidazole-2-carbonitrile with thiosemicarbazide in trifluoroacetic acid at 60 °C for approximately 15 hours.
Step 2: Cyclization with α-Bromoaryl Ketone
Step 3: Bromination (if necessary)
- Further bromination can be performed to introduce or enhance the bromine substituent at the 2-position on the imidazo ring.
Step 4: Isolation and Purification
- The product is isolated by filtration after solvent removal, neutralized if necessary, washed, dried, and recrystallized from ethanol or other suitable solvents.
Specific Preparation of 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b]thiadiazole
A representative synthesis reported involves:
- Reacting an acylated thiosemicarbazide derivative with 2-bromo-4'-chloroacetophenone to form the imidazo[2,1-b]thiadiazole ring system.
- Bromination to achieve the 2-bromo substitution.
- The overall yield reported is approximately 76%, indicating a relatively efficient synthesis.
Reaction Conditions and Reagents
Alternative Methods and One-Pot Syntheses
- Some studies have demonstrated one-pot syntheses where substituted α-haloaryl ketones, thiosemicarbazide, and other reagents are reacted together under reflux conditions to directly yield substituted imidazo[2,1-b]thiadiazole derivatives.
- These methods can increase efficiency and reduce purification steps but require careful control of reaction parameters to ensure selectivity.
Spectral and Structural Confirmation
- The synthesized compounds are typically characterized by:
- Infrared spectroscopy (IR)
- Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)
- Mass spectrometry (MS), including Electrospray Ionization (ESI-MS)
- Crystallographic studies confirm the molecular structure, showing planar imidazo[2,1-b]thiadiazole rings with substituents oriented as expected.
- Typical bond lengths and angles fall within normal ranges for such heterocycles.
Summary Table of Key Literature Findings
Notes on Reaction Optimization and Scale-Up
- Reaction times and temperatures are critical; refluxing for 15–18 hours is common for optimal yields.
- Dry ethanol is preferred as solvent to avoid hydrolysis or side reactions.
- Neutralization of hydrobromide salts formed during the reaction is necessary to isolate the free base.
- Recrystallization improves purity and yield of the final compound.
- Microwave-assisted synthesis has been reported for related derivatives to reduce reaction times significantly (e.g., 10 minutes at 373 K), though specific application to 2-bromo-6-(4-chlorophenyl)imidazo[2,1-b]thiadiazole requires further validation.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Research
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole has been explored for its potential as an anti-cancer agent. Studies have indicated that compounds with imidazo-thiadiazole structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo-thiadiazoles showed promising activity against breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. Its structural features contribute to its effectiveness against a range of bacterial and fungal pathogens.
- Data Table: Antimicrobial Efficacy
Material Science
The compound is being investigated for its role in developing new materials, particularly in the field of organic electronics. Its unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
- Case Study : Research published in Advanced Materials explored the use of thiadiazole derivatives in OLEDs, showing enhanced efficiency and stability when integrated into device architectures .
Agrochemical Applications
The potential use of this compound as a pesticide or herbicide has been examined due to its biological activity against certain pests and weeds.
- Data Table: Herbicidal Activity
Mechanism of Action
The mechanism by which 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Key Observations :
- Bromine at position 2 (target compound) may facilitate nucleophilic substitution reactions for further derivatization .
- Position 5 : Bromine or aldehyde groups here correlate with enhanced anticancer activity. For example, compound 122 (Br at position 5) showed potent activity against leukemia cells .
- Position 6 : Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-nitrophenyl) increase electrophilicity, aiding interactions with cellular targets .
Structural and Electronic Insights
- Protonation Sites : Protonation at N(7) in the imidazo[...]thiadiazole system (as shown in 5,6-dimethyl analogs) enhances solubility and reactivity in acidic environments .
Biological Activity
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the imidazo[2,1-b][1,3,4]thiadiazole family, known for various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is C₁₀H₅BrClN₃S. The structure features a bromine atom and a chlorophenyl group that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-b][1,3,4]thiadiazole class exhibit significant cytotoxic effects against various cancer cell lines. The following sections detail specific biological activities and findings related to this compound.
Cytotoxicity Studies
A study focusing on the synthesis and biological evaluation of related imidazo[2,1-b][1,3,4]thiadiazoles revealed promising cytotoxic activity against human cancer cell lines. For instance:
- Cytotoxic Effects : The compound exhibited IC50 values ranging from 0.79 to 1.6 μM against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and HeLa cells. This indicates a strong potential for inducing apoptosis in these cell lines through mechanisms such as caspase-3 activation and phosphatidylserine externalization .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | L1210 | 0.79 |
| This compound | CEM | 1.6 |
| This compound | HeLa | 0.95 |
The mechanism by which this compound induces apoptosis appears to involve:
- Caspase Activation : The activation of caspase pathways is critical in mediating apoptosis in cancer cells.
- Mitochondrial Pathways : The early release of cytochrome c from mitochondria suggests involvement in the intrinsic apoptotic pathway.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazo[2,1-b][1,3,4]thiadiazole scaffold can significantly affect biological activity. For example:
- Substituent Effects : The presence of electron-withdrawing groups like bromine and chlorine enhances cytotoxicity compared to unsubstituted analogs.
- Hybrid Compounds : Combining imidazo[2,1-b][1,3,4]thiadiazoles with other bioactive moieties has shown improved efficacy against resistant cancer cell lines.
Case Studies
Several case studies highlight the effectiveness of imidazo[2,1-b][1,3,4]thiadiazoles in preclinical settings:
- Study on Leukemia Cells : A series of synthesized compounds showed significant cytotoxicity against HL-60 and U937 human myeloid leukemia cell lines with IC50 values as low as 0.24 μM. These compounds triggered morphological changes characteristic of apoptosis and induced internucleosomal DNA fragmentation .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions between 1,3,4-thiadiazol-2-amine and α-bromo ketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) under microwave irradiation (373 K, 10 minutes) in DMF, achieving yields >95% . Bromination at the C5 position can be performed using N-bromosuccinimide (NBS) in inert solvents like CCl₄ . Optimization includes solvent selection (DMF for solubility), temperature control (microwave vs. conventional heating), and stoichiometric ratios to minimize side products.
Q. How is the molecular structure of this compound validated, and what intermolecular interactions stabilize its crystal lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the planar imidazo[2,1-b][1,3,4]thiadiazole core and dihedral angles between aromatic rings (e.g., 6.0° between thiadiazole and chlorophenyl rings). π-Stacking interactions (centroid-centroid distances: 3.69–3.77 Å) and weak C–H⋯N hydrogen bonds stabilize the crystal lattice . Elemental analysis, IR spectroscopy (stretching vibrations at 650–750 cm⁻¹ for C-Br), and thin-layer chromatography (TLC) are used to verify purity .
Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?
- Methodological Answer : The compound exhibits anticancer activity (e.g., IC₅₀ ~10⁻⁵ M against leukemia cells in NCI 60-cell panel studies) and antimicrobial properties. Assays include:
- Anticancer : MTT viability assays, flow cytometry for apoptosis.
- Antimicrobial : Broth microdilution (MIC determination against E. coli, S. aureus).
- Anti-inflammatory : Cyclooxygenase (COX) inhibition assays .
Q. How can the bromine atom at C5 be functionalized for further derivatization?
- Methodological Answer : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) replaces the bromine with amines (e.g., substituted anilines) under microwave irradiation using Pd₂(dba)₃ as a catalyst. Reaction conditions (ligands, solvent, temperature) are tailored to substrate reactivity .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the anticancer potency of derivatives of this compound?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Cl, -Br) at the 4-position of the phenyl ring enhance cytotoxicity by increasing electrophilicity.
- Substitutions at C2 (e.g., cyclopropyl, trifluoromethyl) improve metabolic stability and membrane permeability.
- Thiocyanate or aldehyde groups at C5 enhance interactions with kinase ATP-binding pockets .
- Data Table :
| Derivative | Substitution | IC₅₀ (Leukemia) |
|---|---|---|
| 122 | C2-cyclopropyl | 0.8 µM |
| 123 | C5-aldehyde | 1.2 µM |
Q. What analytical challenges arise in characterizing imidazo[2,1-b][1,3,4]thiadiazole derivatives, and how are they resolved?
- Methodological Answer : Challenges include:
- Regioisomer discrimination : Use NOESY NMR to confirm substitution patterns.
- Low solubility : Derivatization with polar groups (e.g., -OH, -COOH) or DMSO-d₆ as an NMR solvent.
- Thermal instability : Differential scanning calorimetry (DSC) to determine decomposition temperatures (>437 K) .
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodological Answer : Contradictions arise from variations in:
- Assay protocols : Standardize cell lines (e.g., HL-60 vs. K562 leukemia) and incubation times.
- Compound purity : Validate via HPLC (>95% purity) and LC-MS.
- Solvent effects : Use DMSO controls at <0.1% concentration to avoid cytotoxicity artifacts .
Q. What green chemistry approaches are reported for synthesizing derivatives of this compound?
- Methodological Answer : Ionic liquids (e.g., [Bmim]Br) enable one-pot, three-component syntheses at room temperature, reducing waste and reaction times. Nano-MgO catalysts promote solvent-free cyclization with >80% yields .
Q. How can computational modeling predict the binding modes of this compound to therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify interactions with:
- COX-2 : Hydrogen bonding with His-298 and hydrophobic contacts with Phe-504.
- Bcr-Abl kinase : π-Stacking with Phe-382 and salt bridges with Asp-381 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
